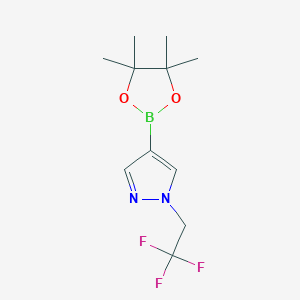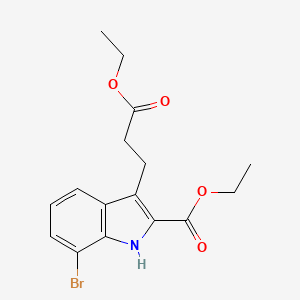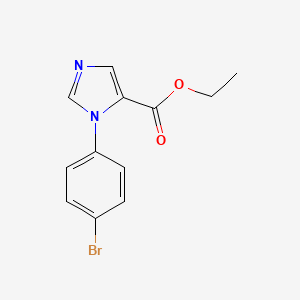![molecular formula C10H21Cl2N3 B1429933 8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1384430-12-9](/img/structure/B1429933.png)
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride
Vue d'ensemble
Description
“8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C10H21Cl2N3 and a molecular weight of 254.2 g/mol . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride” are complex and involve several steps . These steps include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride” include a molecular weight of 254.2 g/mol . Other specific properties like boiling point, melting point, etc., are not mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The 8-azabicyclo[3.2.1]octane scaffold, which forms the core of 8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride, is central to the family of tropane alkaloids known for their biological activities. Research has focused on stereoselective construction methods for this structure (S. Rodríguez et al., 2021).
- Studies involving the synthesis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their structural and conformational analysis have been conducted. These investigations contribute to the understanding of the compound's physical and chemical properties (M. Izquierdo et al., 1991).
Pharmacological Applications
- Research into 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has revealed insights into their binding and uptake inhibition at various transporters like the dopamine, serotonin, and norepinephrine transporters. This has implications for their potential use in pharmacology (S. Cararas et al., 2011).
Antibacterial Properties
- Certain quinolone antibacterial agents have been synthesized using structures similar to 8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride, demonstrating potential antibacterial activity against a range of Gram-negative and Gram-positive organisms (J. Kiely et al., 1991).
Chemical Synthesis and Reactivity
- Lewis acid catalyzed [3+4]-annulation reactions have been developed, utilizing donor-acceptor cyclopropanes and anthranils, leading to the synthesis of 8-oxa-1-azabicyclo[3.2.1]octanes with excellent diastereoselectivity. This highlights the compound's utility in chemical synthesis (Zhe‐Hao Wang et al., 2017).
Potential in Drug Development
- The compound's structure has been employed in the synthesis of analogues for various bioactive molecules, including those with potential antitumor and glycosidase inhibitor activities (D. A. Khlevin et al., 2012).
Propriétés
IUPAC Name |
(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c11-12-7-5-9-3-4-10(6-7)13(9)8-1-2-8;;/h7-10,12H,1-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYAVIOELJOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



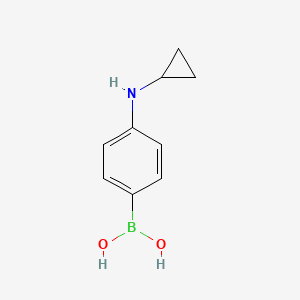
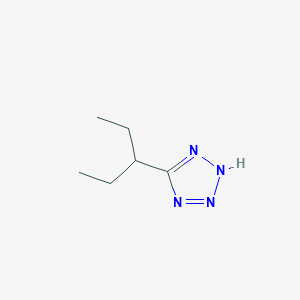
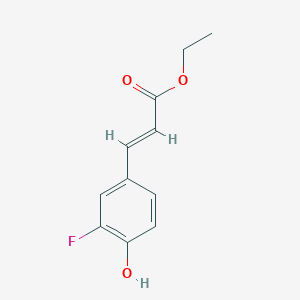
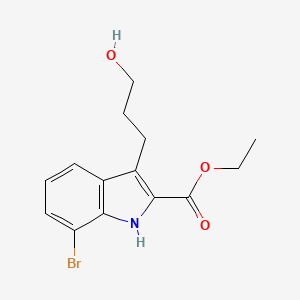
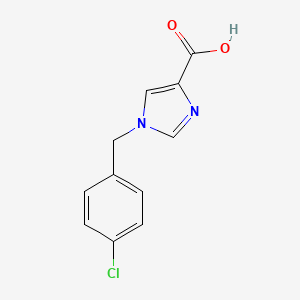
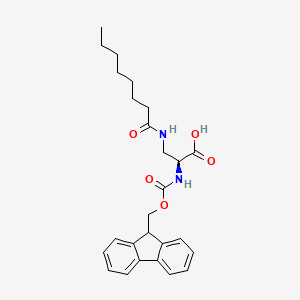
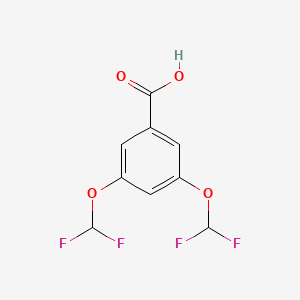
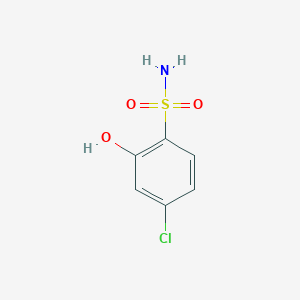
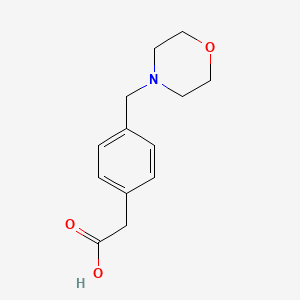
![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)
